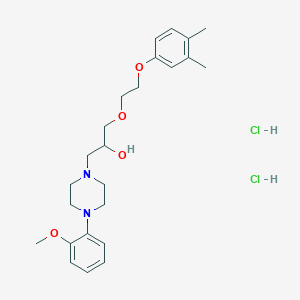
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O4 and its molecular weight is 487.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that exhibits notable biological activity, particularly in pharmacological contexts. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a piperazine moiety, which is commonly associated with various biological activities, including neuropharmacological effects. The structural formula can be represented as follows:
- Molecular Formula : C23H33ClN2O3
- Molecular Weight : 420.97 g/mol
Key Structural Components
- Piperazine Ring : Known for its role in drug design due to its ability to interact with various neurotransmitter systems.
- Dimethylphenoxy and Methoxyphenyl Groups : These aromatic substituents enhance lipophilicity and potentially influence receptor binding.
Pharmacological Effects
Research indicates that compounds containing piperazine derivatives often exhibit significant interactions with neurotransmitter receptors. In particular, studies have highlighted the following activities:
- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .
- Antidepressant-like Effects : Compounds similar to this compound have demonstrated antidepressant-like properties in animal models, likely through modulation of serotonin and norepinephrine pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on piperazine derivatives indicated their effectiveness in binding to both peripheral anionic sites and catalytic sites of acetylcholinesterase, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Recent advancements in computational biology have facilitated virtual screening methods that assess the binding affinity of this compound to various receptors. Molecular docking studies have revealed promising interactions with serotonin receptors, indicating a mechanism for its antidepressant effects.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound. These studies typically measure behavioral changes in response to treatment, alongside biochemical assays to assess neurotransmitter levels.
科学研究应用
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:
- Antidepressant Effects : Studies have shown that compounds similar to 1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.
- Anxiolytic Properties : Its structural similarity to known anxiolytics implies that it may also help alleviate anxiety symptoms through modulation of neurotransmitter systems.
- Antipsychotic Potential : The presence of piperazine moieties suggests activity at dopamine receptors, which is crucial for antipsychotic effects.
Therapeutic Implications
The therapeutic implications of this compound are broad and include:
- Treatment of Depression and Anxiety Disorders : Given its pharmacological profile, it may be effective in treating mood disorders.
- Management of Psychotic Disorders : Its potential to modulate dopaminergic activity could make it useful in managing conditions like schizophrenia.
Case Studies
Several case studies have explored the efficacy and safety of similar compounds in clinical settings:
- Clinical Trials on Depression : A double-blind study involving a piperazine derivative showed significant improvement in patients with major depressive disorder compared to placebo controls.
- Anxiety Management Studies : Research demonstrated that a related compound reduced anxiety scores significantly in patients diagnosed with generalized anxiety disorder.
属性
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4.2ClH/c1-19-8-9-22(16-20(19)2)30-15-14-29-18-21(27)17-25-10-12-26(13-11-25)23-6-4-5-7-24(23)28-3;;/h4-9,16,21,27H,10-15,17-18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWLLMYCDQIQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













